molecular formula C24H21F3N4O B2630370 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-31-0

5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2630370
M. Wt: 438.454
InChI Key: BIUBSRZFWGNIHV-UHFFFAOYSA-N
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Description

The compound “5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups . These include a phenyl group, a tetrahydrofuran group, a pyrrolopyrimidine group, and a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . For example, the trifluoromethyl group has a significant electronegativity .

Scientific Research Applications

Synthesis and Characterization

Research in this domain focuses on developing novel synthetic routes and characterizing the chemical structures of pyrrolo[2,3-d]pyrimidin-4-amine derivatives. For example, studies detail facile synthesis methods, providing pathways to obtain these compounds with good yields and purity. These processes often involve coupling reactions, cyclizations, and functional group transformations tailored to introduce various substituents onto the core scaffold, enhancing its physical, chemical, or biological properties (Bommeraa, Kumar, & Eppakayala, 2019).

Docking Studies and Potential Biological Activities

Docking studies represent a significant portion of the research, aiming to predict the interaction between synthesized compounds and biological targets. These studies help in understanding the potential therapeutic applications of pyrrolo[2,3-d]pyrimidin-4-amine derivatives. For instance, research involving computational models to assess the binding efficiency and selectivity towards specific enzymes or receptors indicates the potential of these compounds in drug discovery (Bommeraa, Kumar, & Eppakayala, 2019).

Antimicrobial and Antifungal Activities

Several derivatives have been evaluated for their antimicrobial and antifungal activities, showcasing the diversity of potential applications in medicinal chemistry. Some compounds demonstrate significant efficacy against various bacterial and fungal strains, underscoring the importance of the pyrrolo[2,3-d]pyrimidin-4-amine core in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Pharmacokinetic Studies

Research also extends to the pharmacokinetic profiling of these compounds, essential for assessing their suitability as drug candidates. This involves studying the absorption, distribution, metabolism, and excretion (ADME) properties, crucial for understanding the compound's behavior in biological systems and optimizing its therapeutic potential (Greiner et al., 2002).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-4,6-9,12,14-15,19H,5,10-11,13H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUBSRZFWGNIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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